molecular formula C10H21NO2 B1600916 tert-butyl (2S)-2-amino-3,3-dimethylbutanoate CAS No. 61169-85-5

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No.: B1600916
CAS No.: 61169-85-5
M. Wt: 187.28 g/mol
InChI Key: IGZORTGLYQDNMF-SSDOTTSWSA-N
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Description

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound is particularly important in the fields of medicinal chemistry and organic synthesis due to its unique properties and versatility.

Preparation Methods

Tert-butyl 3-methyl-L-valinate can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with tert-butanol in the presence of hydrochloric acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to meet commercial standards .

Chemical Reactions Analysis

Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include multinuclear and intramolecular hydrogen, as well as nonpolar solvents . For example, it can undergo irreversible oxidation to form β-unsaturated ketones, which are important intermediates in medicinal chemistry . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-methyl-L-valinate has a wide range of scientific research applications. In organic synthesis, it is used to synthesize various oxazolidinones, which are crucial in pharmaceutical research and development. Additionally, it plays a role in the biosynthesis of natural products, such as butyrolactol A, an antifungal polyketide.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate involves its role as a linker in the formation of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects.

Comparison with Similar Compounds

Tert-butyl 3-methyl-L-valinate can be compared with other similar compounds, such as tert-butyl L-valinate and tert-butyl (2S)-2-amino-3-methylbutanoate . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. For example, tert-butyl L-valinate is commonly used in the synthesis of β-unsaturated ketones, while tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is more versatile in its applications in polymer science and organic synthesis .

Conclusion

Tert-butyl 3-methyl-L-valinate is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it an essential building block for the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZORTGLYQDNMF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460127
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61169-85-5
Record name tert-butyl 3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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